molecular formula C10H11BrO B7903868 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine

9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine

Cat. No.: B7903868
M. Wt: 227.10 g/mol
InChI Key: FGHXFVCUMCDSFB-UHFFFAOYSA-N
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Description

Overview of Seven-Membered Oxygen Heterocycles in Contemporary Organic Chemistry

Seven-membered heterocycles, such as oxepines, represent an important class of molecules that have found numerous applications in biology and medicine. mdpi.com These structures, which feature a seven-membered ring containing one or more heteroatoms, are integral scaffolds in a variety of natural products and synthetically developed molecules. mdpi.com Specifically, seven-membered oxygen heterocycles, like oxepines, hold a prominent position in the chemistry of natural products, appearing in complex structures such as alkaloids and terpenes. mdpi.com Their unique three-dimensional conformations and electronic properties make them valuable building blocks in medicinal chemistry, contributing to the development of compounds with diverse pharmacological activities. mdpi.com The synthesis of these larger ring systems can be challenging, and various methods, including ring-closing metathesis and cyclization reactions, have been developed to access these frameworks. researchgate.net

Structural Classification and Nomenclature of Benzo-Fused Oxepines

Benzo-fused oxepines are bicyclic systems where a benzene (B151609) ring is fused to a seven-membered oxepine ring. The nomenclature and classification depend on the position of the oxygen atom and the fusion points. The parent compound for the system under discussion is 2,3,4,5-tetrahydrobenzo[b]oxepine, also referred to as 2,3,4,5-tetrahydro-1-benzoxepine. The numbering of the bicyclic system starts from the carbon atom of the oxepine ring that is not part of the fusion, proceeds around the seven-membered ring, and then continues around the fused benzene ring.

Based on the fusion pattern, benzo-fused oxepines can be broadly categorized. For instance, the fusion can result in benzo[b]oxepines, benzo[c]oxepines, or benzo[d]oxepines, depending on the relative positions of the oxygen atom and the fused benzene ring. Further complexity is introduced with dibenzo-fused systems, such as dibenzo[b,f]oxepine, which consists of an oxepine ring fused to two benzene rings. mdpi.com

Table 1: Examples of Benzo-Fused Oxepine Ring Systems

Ring SystemDescription
Benzo[b]oxepineA benzene ring fused to an oxepine ring at the b-face.
Benzo[c]oxepineA benzene ring fused to an oxepine ring at the c-face.
Benzo[d]oxepineA benzene ring fused to an oxepine ring at the d-face.
Dibenzo[b,f]oxepineAn oxepine ring fused to two separate benzene rings.

The compound of interest, 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine , features a bromine atom substituted at the 9-position of the saturated tetrahydrobenzo[b]oxepine core.

Significance of Halogenation, Specifically Bromine, in Complex Heterocyclic Synthesis

Halogenated heterocyclic compounds are crucial intermediates in synthetic organic chemistry. The introduction of a halogen atom, such as bromine, into a heterocyclic framework provides a reactive handle for subsequent chemical transformations. Bromination is a key transformation that can be achieved using various reagents, from molecular bromine to N-bromosuccinimide (NBS). orgsyn.org

The carbon-bromine bond can participate in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the formation of new carbon-carbon bonds. orgsyn.org This versatility makes brominated heterocycles, such as 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, valuable precursors for creating more complex and functionally diverse molecules. For example, the bromine atom can be replaced by various nucleophiles or used to introduce aryl or alkyl groups, which is a common strategy in the synthesis of pharmaceutical candidates. The position of the bromine atom on the aromatic ring significantly influences the electronic properties and reactivity of the molecule.

Current Research Landscape Pertaining to Substituted Tetrahydrobenzo[b]oxepines

The current research on substituted tetrahydrobenzo[b]oxepines is largely driven by their potential as intermediates in medicinal chemistry. Benzo-fused seven-membered heterocycles are found in numerous biologically active molecules and marketed drugs. nih.gov Consequently, the synthesis of substituted derivatives of the tetrahydrobenzo[b]oxepine scaffold is an active area of investigation.

Research often focuses on synthesizing derivatives with functional groups that can be readily modified. For example, the ketone derivative, 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one , serves as a key intermediate for producing various compounds, including potential anti-inflammatory agents and triazole derivatives. The ketone can be reduced to an alcohol, as seen in 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol , providing another point for chemical diversification. bldpharm.com The synthesis of these substituted systems can be achieved through methods like the intramolecular cyclization of phenolic precursors. researchgate.net The development of stereodivergent synthesis methods using biocatalysis is also an emerging area, aiming to produce chiral substituted tetrahydrobenzoxazepines with high enantiomeric excess. nih.gov

While direct research on this compound is not extensively documented in publicly available literature, the study of its closely related analogues highlights the importance of this class of compounds as building blocks for more complex molecular architectures.

Table 2: Reported Brominated Tetrahydrobenzo[b]oxepine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol1267493-24-2C₁₀H₁₁BrO₂243.10
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one1094432-96-8C₁₀H₉BrO₂241.08
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one141106-23-2C₁₀H₉BrO₂241.08

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1-benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHXFVCUMCDSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2=C(C1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 9 Bromo 2,3,4,5 Tetrahydrobenzo B Oxepine Derivatives

Mechanistic Elucidation of Benzo[b]oxepine Ring-Forming Reactions

The synthesis of the benzo[b]oxepine core is a focal point of significant research, with numerous strategies developed to construct this seven-membered heterocyclic system. These methods often involve intricate intramolecular cyclization reactions.

Proposed Reaction Pathways for Intramolecular Cyclizations

The formation of the benzo[b]oxepine ring is frequently achieved through intramolecular reactions where a side chain attached to a benzene (B151609) ring attacks to close the seven-membered ring. Several key pathways have been elucidated:

Intramolecular Nucleophilic Aromatic Substitution (SNAr): This pathway is viable when a hydroxyl group, positioned on a side chain, displaces a leaving group (often a nitro group) on the aromatic ring. The reaction is typically promoted by a base and is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups. mdpi.comnih.gov For instance, the substitution of a nitro group by a hydroxyl group can yield a dibenzo[b,f]oxepine structure with high efficiency. mdpi.comnih.gov

Ullmann Condensation/Etherification: Intramolecular Ullmann reactions are a classic method for forming diaryl ethers. In the context of benzo[b]oxepine synthesis, this involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). mdpi.com A two-step process involving Knoevenagel condensation followed by an Ullmann ether formation has been proposed, which can proceed with or without a copper(I) iodide catalyst to achieve cyclization. mdpi.comnih.gov

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes like Grubbs' catalyst, can be used to form the oxepine ring from a diene precursor. researchgate.net For example, an O-alkenylated propargyl derivative can undergo ring-closing enyne metathesis (RCEYM) to furnish spiro-oxacyclic systems. researchgate.net

Palladium-Catalyzed [4+3] Cycloaddition: A modern approach involves the palladium-catalyzed asymmetric [4+3] annulation reaction. This method allows for the construction of the seven-membered benzo[b]oxepine architecture with high levels of chemo-, regio-, diastereo-, and enantioselectivity from readily available starting materials. nih.gov

Mizoroki-Heck Reaction: An intramolecular Mizoroki-Heck reaction can be employed to form the dibenzo[b,f]oxepine ring system. This involves the palladium-catalyzed cyclization of a bromoolefin diaryl ether. nih.gov

Role of Intermediates in Benzo[b]oxepine Formation (e.g., Carbocations, Ylides)

The mechanisms of these ring-forming reactions are often dictated by the transient intermediates that are generated.

Carbocations: Carbocation intermediates are central to rearrangement reactions that can lead to the oxepine skeleton. In the Wagner-Meerwein rearrangement, for example, a 9-hydroxyalkylxanthene can be converted to a dibenzo[b,f]oxepine. mdpi.comnih.gov The reaction is initiated by a substance like phosphorus(V) oxide, which generates a carbocation. mdpi.comnih.gov This carbocation can then rearrange to a more stable carbocation before forming the final product. mdpi.comnih.gov The stability of the carbocation intermediate often determines the favored reaction pathway. mdpi.comnih.gov

Ylides: Phenyliodonium ylides have been studied in the context of reactions with benzoxepine-3,5(2H,4H)-diones, indicating their potential as intermediates in building or modifying the oxepine framework. documentsdelivered.com Ring expansion of vinyl oxetanes using acceptor diazo reagents under copper(II) catalysis also points to the involvement of ylide-like intermediates in forming functionalized oxepines. researchgate.net

Metallopinacol Intermediates: In the intramolecular McMurry reaction, which uses a low-valent titanium catalyst (e.g., TiCl4/Zn), the proposed mechanism involves the dimerization of ketyl radicals to form a metallopinacol intermediate, which then leads to the cyclized product. mdpi.comnih.gov

Isochromenylium (B1241065) Intermediates: Silver-catalyzed reactions of o-alkynylaryl aldehydes can proceed through a 6-endo-dig cyclization to generate an isochromenylium intermediate. researchgate.net This intermediate can then undergo a ring-expansive addition to deliver the benzoxepine (B8326511) framework. researchgate.net

Rearrangement Processes during Cyclic Ether Formation

Rearrangements are a common feature in the synthesis of cyclic ethers, allowing for the construction of thermodynamically stable ring systems from strained precursors.

Wagner-Meerwein Rearrangement: As mentioned, this is a key process for converting xanthene derivatives into the dibenzo[b,f]oxepine ring system through a carbocation-mediated rearrangement. mdpi.comnih.gov

Ring Expansion: The synthesis of tetrahydro-oxepine derivatives can be achieved through the ring expansion of vinyl oxetanes. researchgate.net This process, often catalyzed by copper(II), demonstrates how a smaller ring can be efficiently converted into the larger seven-membered oxepine system. researchgate.net

Decarboxylative Annulation: A base-mediated decarboxylative annulation of ynones with specific bromo-phenylacetates can produce benzoxepines. This tandem process involves annulation, ring-opening decarboxylation, and intramolecular nucleophilic substitution, with key intermediates being successfully isolated and characterized. researchgate.net

Reactivity Profile of the Bromine Moiety in 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine Systems

The bromine atom attached to the benzene ring at the 9-position is a versatile functional group that serves as a handle for a wide array of chemical transformations. Its presence significantly enhances the synthetic utility of the molecule, particularly in coupling and substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Sonogashira)

The carbon-bromine bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. researchgate.net These reactions allow for the "stitching" together of molecular fragments with high precision. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.net It is a highly versatile method for forming new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups at the 9-position. researchgate.netrsc.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. masterorganicchemistry.com This palladium-catalyzed process creates a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene. masterorganicchemistry.com

Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst, although copper-free conditions have been developed. researchgate.netrsc.orgacs.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraAryl/Vinyl Boronic Acid or Ester (R-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-Aryl or Aryl-Vinyl (C-C) masterorganicchemistry.comrsc.org
HeckAlkene (e.g., Styrene)Pd(0) complex, BaseAryl-Vinyl (C-C) nih.govmasterorganicchemistry.com
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt (optional), BaseAryl-Alkynyl (C-C) researchgate.netnih.gov

Nucleophilic Substitution Reactions at the Brominated Position

While aryl bromides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their nitro-activated counterparts, these reactions can be induced under specific conditions. The bromine atom can be replaced by various nucleophiles.

Conditions: Such substitutions on non-activated aryl halides typically require harsh conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles and strong bases.

Catalysis: Transition metal catalysis, particularly with copper or palladium, can facilitate nucleophilic substitution under milder conditions, allowing for the introduction of amines (Buchwald-Hartwig amination), alcohols, and thiols.

Applications: This reactivity allows for the direct installation of heteroatom-containing functional groups onto the benzo[b]oxepine core, further diversifying the chemical space accessible from the 9-bromo derivative.

Table 2: Examples of Nucleophilic Substitution Reactions
NucleophileProduct Functional GroupTypical Conditions/CatalystReference
Amine (R₂NH)Aryl Amine (-NR₂)Pd or Cu catalyst, Base (Buchwald-Hartwig Amination)
Alkoxide (RO⁻)Aryl Ether (-OR)Cu catalyst (Ullmann Condensation), High Temp.
Thiolate (RS⁻)Aryl Thioether (-SR)Pd or Cu catalyst

Radical Reactions Involving the C-Br Bond

The carbon-bromine (C-Br) bond on the aromatic ring of this compound is a key site for radical reactions. These reactions typically proceed via homolytic cleavage of the C-Br bond, a process that involves the symmetrical breaking of the bond where each atom retains one of the bonding electrons. chemistrysteps.compressbooks.pub This homolysis generates an aryl radical and a bromine radical.

The initiation of this process generally requires an input of energy, often in the form of heat (thermolysis) or ultraviolet light (photolysis). pressbooks.publibretexts.org The formation of the aryl radical intermediate is a critical step, as this highly reactive species can then participate in a variety of subsequent reactions. chemistrysteps.com

Mechanism of Homolytic Cleavage: The homolytic cleavage of the C-Br bond is represented by fishhook arrows, which indicate the movement of a single electron. chemistrysteps.comyoutube.com

Ar-Br → Ar• + Br•

Once formed, the 2,3,4,5-tetrahydrobenzo[b]oxepin-9-yl radical can undergo several types of transformations:

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or another hydrogen donor molecule to form the parent compound, 2,3,4,5-tetrahydrobenzo[b]oxepine.

Addition to π Systems: It can add to double or triple bonds, leading to the formation of more complex molecular architectures.

Reductive Dehalogenation: In the presence of a suitable reducing agent and a proton source, the aryl radical can be converted to an aryl anion, which is then protonated. This pathway is a common method for hydrodehalogenation. researchgate.net

Another important class of radical reactions involves dissociative electron transfer (DET). In this mechanism, an electron is transferred to the antibonding σ* orbital of the C-Br bond, leading to its cleavage and the formation of an aryl radical and a bromide ion. researchgate.net This process is often facilitated by photoredox catalysis or electrochemical reduction.

Table 1: Potential Radical Reactions of this compound

Reaction Type Reagents/Conditions Product Type
Homolytic Cleavage Heat (Δ) or Light (hν) Aryl and Bromine Radicals
Hydrogen Abstraction Radical Initiator, H-donor (e.g., R₃SnH) 2,3,4,5-Tetrahydrobenzo[b]oxepine
Dissociative Electron Transfer e⁻ (from catalyst or electrode) Aryl Radical and Bromide Ion

Transformations of the Tetrahydrobenzo[b]oxepine Heterocyclic Core

The heterocyclic core of the molecule offers multiple avenues for chemical transformation, including ring cleavage, functional group interconversions, and derivatization at various positions.

Ring Cleavage Reactions and Associated Mechanisms

The seven-membered oxepine ring, while relatively stable, can undergo cleavage under specific conditions, particularly in the presence of strong acids. Research on the isomeric cis-1,3,4,5-tetrahydrobenzo[c]oxepine system has shown that it is susceptible to an unexpected redox ring cleavage reaction when treated with acids like boron trifluoride etherate under certain conditions. researchgate.netclockss.org A similar reactivity could be anticipated for the benzo[b]oxepine scaffold.

The proposed mechanism for such a cleavage often involves protonation of the ether oxygen, followed by ring opening to form a stabilized carbocation. This intermediate can then undergo further rearrangement or reaction, leading to a variety of products. For instance, treatment of related tetrahydrobenzo[c]oxepines with strong acids resulted in the formation of ketone products through a complex process involving hydride migration. clockss.org

Table 2: Acid-Promoted Ring Cleavage of Tetrahydrobenzo-oxepine Analogs

Substrate Family Acid Catalyst Reaction Type Key Outcome Reference
cis-1,3,4,5-Tetrahydrobenzo[c]oxepines BF₃·OEt₂, MsOH, p-TsOH Redox Ring Cleavage Formation of substituted ketones clockss.org

Functional Group Interconversions on the Benzo and Oxepine Rings

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the modification of existing functional groups into new ones. youtube.com For a molecule like this compound, FGI can be applied to both the aromatic bromine and the saturated heterocyclic part.

On the Benzo Ring: The primary functional group on the benzo portion is the bromine atom. This can be readily converted into a variety of other functionalities using transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a C-C bond.

Heck Coupling: Reaction with alkenes under palladium catalysis to introduce a vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form N-aryl bonds.

Cyanation: Conversion of the bromide to a nitrile group using reagents like copper(I) cyanide.

Lithiation: Bromine-lithium exchange using an organolithium reagent (e.g., n-BuLi) generates a highly reactive aryllithium species, which can be trapped with various electrophiles. researchgate.net

On the Oxepine Ring: The saturated oxepine ring is less reactive but can undergo transformations. For example, oxidation of the benzylic C-H bonds adjacent to the oxygen atom or the aromatic ring could introduce carbonyl or hydroxyl groups. While specific examples on this system are scarce, general methods for the oxidation of cyclic ethers could be applicable.

Derivatization at Specific Positions of the Tetrahydrobenzo[b]oxepine System

Beyond FGI of the bromine, specific positions on the heterocyclic ring can be targeted for derivatization.

Position 5: The carbon adjacent to the oxygen (C5) is a potential site for functionalization. The existence of commercial compounds like 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride indicates that an amino group can be introduced at this position. sigmaaldrich.com This could be achieved through methods like reductive amination of a corresponding ketone (5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine). The synthesis of 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine also points to reactivity at the C5 position, likely via a Wittig-type reaction on the corresponding ketone. bldpharm.com

Bridged Derivatives: More complex transformations can lead to bridged systems. Chiral Brønsted acid-catalyzed reactions have been developed to synthesize bridged tetrahydrobenzo[b]oxepine derivatives, showcasing advanced methods for skeletal diversification. bohrium.comresearchgate.net These reactions often involve sophisticated cascade processes that build new rings across the existing oxepine structure.

Table 3: Examples of Derivatization on the Tetrahydrobenzo[b]oxepine System

Position Derivative Type Synthetic Precursor (Plausible)
5 Amine 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepine
5 Methylene 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepine
Multiple Bridged Bicyclic System Functionalized Tetrahydrobenzo[b]oxepine

Conformational Analysis and Stereoelectronic Effects in Tetrahydrobenzo B Oxepines

Theoretical and Experimental Conformational Studies of Seven-Membered Rings

Seven-membered rings, such as oxepane (B1206615), are significantly more complex conformationally than their five- and six-membered counterparts. Unlike the well-defined chair conformation of cyclohexane, seven-membered systems exist as a dynamic equilibrium of multiple low-energy conformers, primarily belonging to the twist-chair (TC) and twist-boat (TB) families. researchgate.netresearchgate.net The energy differences between these conformers are often small, leading to a complex potential energy surface with low barriers for interconversion. researchgate.net

The principal conformations of a generic seven-membered ring are the Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB). Theoretical calculations, such as Density Functional Theory (DFT) and molecular mechanics, are crucial for mapping the potential energy surface and identifying the geometries of stable conformers and the transition states that connect them. nih.govmdpi.com For many seven-membered heterocycles, including parent oxepane, the twist-chair conformation is predicted to be the global minimum due to its effective minimization of torsional and transannular strain. nih.gov

Experimental validation of these theoretical models is achieved through techniques like X-ray crystallography, which provides the solid-state structure, and Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals the time-averaged conformation in solution. nih.govnih.gov For flexible molecules like tetrahydrobenzo[b]oxepines, variable-temperature NMR studies are particularly valuable for elucidating the dynamics of the conformational equilibria. scribd.com The fusion of a benzene (B151609) ring, as in the tetrahydrobenzo[b]oxepine system, introduces significant rigidity, which alters the relative energies of the conformers and the pathways for their interconversion compared to a simple, non-fused oxepane ring. nih.gov

Table 1: Principal Conformations of Seven-Membered Rings
Conformation FamilySymmetryGeneral Stability Characteristics
Chair (C)CₛOften a high-energy conformation or transition state due to eclipsing interactions.
Boat (B)CₛGenerally higher in energy than twist forms due to transannular strain and eclipsing interactions.
Twist-Chair (TC)C₂Frequently the lowest energy conformation, as it minimizes both torsional and angular strain.
Twist-Boat (TB)C₂Slightly higher in energy than the Twist-Chair, often acts as an intermediate in interconversion pathways.

Influence of Ring Substituents, Including Bromine, on Preferred Conformations

Substituents on the tetrahydrobenzo[b]oxepine framework can significantly influence the conformational equilibrium. In 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine, the bromine atom is located on the aromatic portion of the molecule. Its influence is primarily electronic, though steric factors can also play a role.

The bromine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect on the benzene ring. msu.edu This effect alters the electron density of the aromatic π-system, which in turn influences the stereoelectronic interactions with the adjacent ether oxygen. Bromine also possesses lone pairs that can be donated into the aromatic ring via a weak resonance effect, though this is generally outweighed by its inductive withdrawal. msu.edu

Stereoelectronic Interactions within the Tetrahydrobenzo[b]oxepine Framework

Stereoelectronic effects, which involve the spatial arrangement of orbitals and electron pairs, are critical in determining the preferred conformation of the tetrahydrobenzo[b]oxepine ring.

Anomeric-Type Interactions: The fundamental anomeric effect describes a stabilizing interaction between a lone pair on a heteroatom and an adjacent anti-periplanar σ* orbital. wikipedia.org In the tetrahydrobenzo[b]oxepine ring, the p-type lone pairs on the ether oxygen can engage in hyperconjugative interactions with the anti-periplanar σ* orbitals of the C(5)-C(4) and C(5a)-C(6) bonds. The efficacy of this overlap is highly dependent on the ring's conformation, thus stabilizing specific twist-chair or twist-boat forms where such an anti-periplanar arrangement is possible.

Aromatic-Ether Interaction: A crucial interaction exists between the ether oxygen's lone pairs and the π-system of the fused benzene ring. This conjugation affects the C(9a)-C(5a)-O-C(5) torsional angle and favors conformations where one of the oxygen's lone pairs is aligned with the plane of the aromatic ring, maximizing orbital overlap.

Table 2: Key Stereoelectronic Interactions in this compound
Interaction TypeInvolved Orbitals/FeaturesConformational Consequence
Hyperconjugation (Anomeric-Type)n(O) → σ(C-C)Stabilizes conformers with anti-periplanar alignment; influences ring puckering.
Aromatic Conjugationn(O) → π(Ar)Affects C(Ar)-O bond rotation and favors specific orientations of the oxepine ring relative to the benzene ring.
Dipole-Dipole InteractionC-O and C-Br bond dipolesInfluences the relative stability of conformers by minimizing electrostatic repulsion.

Conformational Dynamics and Interconversion Pathways

The tetrahydrobenzo[b]oxepine ring is not static but undergoes rapid conformational changes at room temperature. The primary dynamic processes are pseudorotation and ring inversion, which allow the molecule to explore its conformational landscape. researchgate.netnih.gov These dynamic equilibria can be quantified using techniques like dynamic NMR spectroscopy, which measures the activation free energy (ΔG‡) for the interconversion between different conformers. scribd.com

For a seven-membered ring, the interconversion between two equivalent twist-chair conformations typically proceeds through a higher-energy boat or twist-boat transition state. The benzo-fusion introduces considerable strain into a planar transition state, thus raising the energy barrier for ring inversion compared to a non-fused oxepane. The interconversion pathway is likely a localized pseudorotation within the aliphatic C(2)-C(3)-C(4)-C(5) portion of the ring, which avoids major disruption of the fused aromatic system. The bromine substituent, through its electronic and minor steric effects, would be expected to subtly modify the energy barriers of these pathways, although large changes are not anticipated given its position on the rigid aromatic ring.

Table 3: Illustrative Energy Barriers for Ring Interconversion in Seven-Membered Rings
Ring SystemProcessTypical ΔG‡ (kJ/mol)Reference System
CycloheptaneChair-Twist Chair~33Parent Carbocycle
OxepaneRing Inversion~40Parent Heterocycle
Tetrahydrobenzo[b]oxepineRing Inversion>40 (Estimated)Fused System
Note: Values are illustrative and based on data for related systems. The barrier for the benzo-fused system is estimated to be higher due to increased rigidity.

Computational Chemistry and Theoretical Methodologies Applied to 9 Bromo 2,3,4,5 Tetrahydrobenzo B Oxepine Systems

Density Functional Theory (DFT) Applications for Structural and Electronic Characterization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it exceptionally well-suited for the analysis of medium-sized organic molecules like 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine. DFT methods are used to determine the molecule's ground-state geometry and to probe its electronic properties, which are fundamental to understanding its stability and reactivity.

Structural Characterization: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles that define the conformation of the flexible seven-membered oxepine ring and the orientation of the bromine substituent on the aromatic ring. For instance, DFT calculations can precisely predict the C-Br bond length and the key dihedral angles that dictate the pucker of the tetrahydrooxepine ring.

Electronic Characterization: Once the optimized geometry is obtained, DFT is employed to calculate a variety of electronic properties. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a large gap suggests high kinetic stability, while a small gap indicates a molecule that is more readily polarizable and reactive. jelsciences.com The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the C-Br antibonding orbital.

Table 1: Representative DFT-Calculated Properties for this compound This table presents hypothetical data based on typical values for similar bromo-aromatic and heterocyclic systems calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterValueDescription
Structural Parameters
C9-Br Bond Length1.91 ÅThe covalent bond distance between the bromine atom and the aromatic carbon.
C4-C5-O-C10a Dihedral-65.2°A key dihedral angle defining the twist in the seven-membered oxepine ring.
C2-C3-C4-C5 Dihedral45.8°Another critical dihedral angle illustrating the ring's conformation.
Electronic Properties
HOMO Energy-6.25 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy-0.89 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap5.36 eVEnergy difference between HOMO and LUMO, related to kinetic stability. jelsciences.com
Dipole Moment2.15 DA measure of the overall polarity of the molecule.

Elucidation of Reaction Mechanisms and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental observation alone. For this compound, these methods can be used to investigate its synthesis, functionalization, or degradation by identifying the transition states and intermediates involved.

For example, the synthesis of the tetrahydrobenzo[b]oxepine scaffold can proceed through various cyclization strategies. researchgate.netmdpi.com Computational modeling can compare different proposed pathways, such as an intramolecular Williamson ether synthesis or a Friedel-Crafts type reaction, to determine the most energetically favorable route. By calculating the activation barriers for each step, researchers can predict the required reaction conditions and identify potential bottlenecks or side reactions. A computational study could elucidate the mechanism by which the bromine atom directs or influences these reactions. rsc.org For instance, in a nucleophilic aromatic substitution reaction, DFT calculations can model the formation of the Meisenheimer complex intermediate and the subsequent transition state for bromide expulsion.

Table 2: Hypothetical Reaction Profile for a Nucleophilic Substitution on this compound This table illustrates a hypothetical two-step reaction pathway (e.g., SNAr) with energies calculated relative to the reactants.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Nucleophile
Transition State 1 (TS1)+22.5Energy barrier for the initial attack of the nucleophile.
Intermediate-5.7A stabilized intermediate complex (e.g., Meisenheimer complex).
Transition State 2 (TS2)+15.3Energy barrier for the departure of the bromide leaving group.
Products-12.1The final substituted product + Bromide ion.

Prediction of Spectroscopic Parameters Relevant to Stereochemistry and Structural Assignment

Computational chemistry provides robust methods for predicting spectroscopic data, which serve as a crucial link between a theoretical structure and its experimental verification. The accurate prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable for confirming the identity and elucidating the stereochemistry of complex molecules like this compound.

NMR Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating isotropic magnetic shielding constants, which can be converted into NMR chemical shifts (δ). By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental data, one can gain high confidence in the structural assignment. nih.gov This is especially useful for distinguishing between constitutional isomers or different conformers of the flexible oxepine ring, as the chemical shifts are highly sensitive to the local electronic environment of each nucleus. For this compound, this would allow for unambiguous assignment of all proton and carbon signals, including those on the aromatic ring, which are influenced by the electronic effects of the bromine atom and the ether oxygen.

IR Spectroscopy Prediction: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After a geometry optimization, a frequency calculation determines the normal modes of vibration. The resulting frequencies and their corresponding intensities can be plotted to generate a theoretical spectrum. This spectrum can be compared with experimental Fourier-transform infrared (FTIR) data to identify characteristic peaks. For instance, calculations can predict the precise frequencies for C-H stretching of the aromatic and aliphatic portions, the C-O-C asymmetric stretching of the ether linkage, and the C-Br stretching mode. Often, calculated frequencies are systematically higher than experimental ones due to the harmonic oscillator approximation, and a scaling factor is typically applied to improve the agreement. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomCalculated δ (ppm)Hypothetical Experimental δ (ppm)Assignment
C269.870.1-CH₂-O-
C328.528.3-CH₂-
C431.231.0-CH₂-
C534.935.2-CH₂-Ar
C5a140.1140.5Aromatic Quaternary C
C6130.5130.8Aromatic CH
C7128.9129.1Aromatic CH
C8132.4132.6Aromatic CH
C9115.8116.0Aromatic C-Br
C10a158.2158.4Aromatic Quaternary C-O

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Conformational Search: A systematic or stochastic conformational search is often the first step. This involves generating a large number of possible conformations and minimizing their energies using a computationally inexpensive method, such as a molecular mechanics (MM) force field. The low-energy unique conformers identified are then typically subjected to higher-level DFT calculations to obtain more accurate relative energies and geometries. sapub.org This process maps out the potential energy surface, revealing the most stable conformers and the energy barriers between them. For the tetrahydrobenzo[b]oxepine ring, one might expect to find several stable conformations that are close in energy.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the system, an MD simulation generates a trajectory that shows how the molecule moves, vibrates, and changes conformation at a given temperature. mdpi.com This approach allows for a more realistic exploration of the conformational space than static calculations, as it can overcome small energy barriers and sample a broader range of structures. MD simulations can reveal the preferred conformations in a solvent environment and the timescales of conformational interconversion, providing a more complete picture of the molecule's flexibility.

Table 4: Relative Energies of Hypothetical Low-Energy Conformers of this compound Energies are calculated relative to the most stable conformer (Conf-1).

Conformer IDRing ConformationRelative Energy (kcal/mol)Population at 298 K (%)
Conf-1Twist-Chair0.0075.1
Conf-2Chair0.8518.3
Conf-3Twist-Boat1.984.5
Conf-4Boat3.502.1

Quantum Chemical Descriptors for Reactivity and Selectivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and the selectivity of its reactions. These descriptors, often calculated using DFT, provide a quantitative basis for concepts taught in organic chemistry, such as electrophilicity and nucleophilicity. nih.gov

Key descriptors include:

HOMO and LUMO Energies: As mentioned, these are related to the ability to donate and accept electrons, respectively.

Ionization Potential (I) and Electron Affinity (A): These can be approximated by the energies of the HOMO and LUMO (Koopmans' theorem).

Global Hardness (η) and Softness (S): Hardness (η ≈ (I - A)/2) is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ): Defined as χ ≈ (I + A)/2, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index (ω = χ²/2η) quantifies the electrophilic character of a molecule.

For this compound, these descriptors can predict its general reactivity. To predict regioselectivity (i.e., which site on the molecule is most reactive), local descriptors are used. Fukui functions or Condensed-to-Atom Fukui Indices are powerful tools for this purpose. They indicate how the electron density at a specific atom changes upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. For an electrophilic aromatic substitution on the benzene (B151609) ring, the most reactive carbon atom would be the one with the highest value of the f- index. nih.gov

Table 5: Predicted Regioselectivity for Electrophilic Attack on the Aromatic Ring of this compound Based on hypothetical calculated Condensed Fukui Indices (f-).

Aromatic PositionCondensed Fukui Index (f-)Predicted Reactivity RankRationale
C60.1851Activated by the ortho-ether group and meta to the bromo group.
C80.1222Activated by the para-ether group, but less so than C6.
C70.0453Less activated site.
C9-0.0154Deactivated by the attached bromine atom.

Integration of Machine Learning and Artificial Intelligence in Computational Design for Oxepine Systems

Accelerating Property Prediction: For oxepine systems, ML models can be trained on datasets of molecules with known properties (either from experiments or high-level computations like DFT). Once trained, these models can predict properties for new, unstudied oxepine derivatives, including this compound, in a fraction of a second. This is particularly useful for virtual screening of large chemical libraries to identify candidates with desired characteristics, such as specific biological activities or optimized pharmacokinetic profiles. ijnc.ir For example, a model could be developed to predict the binding affinity of benzoxepine (B8326511) derivatives to a particular protein target. nih.gov

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can go a step further. Instead of just predicting properties, they can design entirely new molecules. arxiv.org By learning the underlying patterns of chemical structures from a database, these models can generate novel oxepine derivatives that are optimized to have a specific set of desired properties. This approach can be used to explore new regions of chemical space and design molecules with enhanced efficacy or novel mechanisms of action.

Reaction Prediction and Synthesis Planning: AI is also being applied to predict the outcomes of chemical reactions, including yields and selectivity. rsc.org For a molecule like this compound, an ML model could predict the most effective reagents and conditions for a desired chemical transformation, thereby accelerating the optimization of its synthesis.

Table 6: Conceptual Framework for an ML Model in Oxepine System Design

Input Features (Molecular Descriptors)Machine Learning ModelPredicted Output
- Molecular Fingerprints- Graph Neural Network- Biological Activity Score (e.g., IC₅₀)
- Quantum Chemical Descriptors (HOMO, LUMO, etc.)- Random Forest Regressor- Aqueous Solubility
- 3D Conformational Data- Deep Learning Classifier- Toxicity Probability
- SMILES String Representation- Transformer-based Generative Model- Novel Oxepine Structures with High Predicted Activity

Synthetic Applications and Building Block Utility of 9 Bromo 2,3,4,5 Tetrahydrobenzo B Oxepine and Analogous Scaffolds

Strategic Role as Intermediates in Complex Organic Synthesis

The 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine scaffold serves as a crucial intermediate in the assembly of more complex molecular architectures. The inherent reactivity of the aryl bromide functionality allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement of a reactive handle on a relatively stable tetracyclic core makes it an ideal starting point for the synthesis of elaborate structures. For instance, in the synthesis of natural products containing an oxepine or dihydrooxepin motif, brominated precursors are often employed to construct key bonds through reactions like intramolecular Ullmann couplings. The synthesis of salvianolic acid N, for example, involved an intramolecular Ullmann coupling of a brominated precursor to form the oxepin (B1234782) ring in high yield. While direct examples involving this compound are not extensively documented in publicly available literature, the principles established with analogous brominated heterocycles underscore its potential as a pivotal intermediate.

Precursors for the Construction of Fused and Polycyclic Heterocyclic Systems

The structure of this compound is pre-disposed to serve as a precursor for the synthesis of more complex fused and polycyclic heterocyclic systems. The bromine atom can act as a linchpin for annulation reactions, where additional rings are built onto the existing benzoxepine (B8326511) framework. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce substituents that can subsequently undergo intramolecular cyclization to form new heterocyclic rings. This strategy is a cornerstone in the synthesis of complex natural products and novel pharmaceutical agents. The construction of the dibenzo[b,f]oxepine skeleton, for instance, has been achieved through intramolecular McMurry reactions of diaryl ethers, which can be synthesized from brominated precursors.

Enabling Diverse Chemical Transformations through Directed Reactivity of Bromine Functionality

The bromine atom in this compound is the focal point of its reactivity, enabling a diverse range of chemical transformations. This halogen substituent makes the molecule amenable to a variety of powerful cross-coupling reactions, which are fundamental in modern organic synthesis. The reactivity of the aryl bromide allows for the introduction of a wide array of functional groups, thereby modifying the electronic and steric properties of the molecule.

Below is a table of potential cross-coupling reactions that could be applied to this compound, based on established methodologies for aryl bromides.

Reaction Name Reactant Catalyst/Reagents Product Type
Suzuki Coupling Aryl or vinyl boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl or vinyl-substituted benzoxepine
Heck Coupling AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl-substituted benzoxepine
Sonogashira Coupling Terminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Alkynyl-substituted benzoxepine
Buchwald-Hartwig Amination AminePd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amino-substituted benzoxepine
Stille Coupling OrganostannanePd catalystAlkyl, alkenyl, or aryl-substituted benzoxepine
Cyanation Cyanide source (e.g., Zn(CN)₂)Pd catalystCyano-substituted benzoxepine

These transformations are instrumental in the construction of complex molecular frameworks from the relatively simple brominated starting material.

Scaffolds for Molecular Diversification and Library Generation

In medicinal chemistry and drug discovery, the ability to rapidly generate a library of structurally related compounds for biological screening is of paramount importance. The this compound scaffold is an excellent platform for such molecular diversification. The versatile reactivity of the bromine atom allows for the systematic introduction of a wide range of substituents, leading to a library of analogues with varied physicochemical properties. This approach is crucial for structure-activity relationship (SAR) studies, where the impact of different functional groups on biological activity is investigated.

The following table illustrates the potential for diversification of the this compound scaffold.

Reaction Type Reagent Class Introduced Moiety Potential Application
Suzuki CouplingVarious boronic acidsAryl, heteroaryl, alkyl, alkenyl groupsProbing steric and electronic effects
Buchwald-Hartwig AminationPrimary/secondary aminesDiverse amino functionalitiesIntroducing hydrogen bond donors/acceptors
Sonogashira CouplingTerminal alkynesAlkynyl groupsCreating rigid linkers or pharmacophores
EtherificationAlcohols/phenolsEther linkagesModifying lipophilicity and polarity

This systematic modification of the core scaffold enables the exploration of chemical space around the benzoxepine motif, facilitating the discovery of new bioactive compounds. The synthesis of derivatives of dibenzo[b,f]oxepine as potential microtubule inhibitors highlights this strategy of using a core scaffold for generating a library of compounds with potential therapeutic applications.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Substituted Tetrahydrobenzo[b]oxepines

The synthesis of the tetrahydrobenzo[b]oxepine core is a cornerstone for any further investigation. While methods exist, future research will likely focus on creating more diverse, efficient, and environmentally benign synthetic pathways.

One promising avenue is the advancement of catalytic cyclization reactions. For instance, the palladium-catalyzed [4+3] cycloaddition of readily available starting materials has shown great promise for constructing seven-membered heterocyclic architectures with high levels of control over the product's stereochemistry. nih.gov Further development of such catalytic systems could lead to more direct and atom-economical routes to a wider array of substituted tetrahydrobenzo[b]oxepines.

Another area of interest is the application of rearrangement reactions, such as the aza-Piancatelli rearrangement followed by a Michael addition sequence. bohrium.comresearchgate.net This strategy has been successfully employed for the asymmetric synthesis of bridged tetrahydrobenzo[b]azepines and oxepines, demonstrating its potential for creating complex molecular scaffolds from simple precursors under mild conditions. bohrium.comresearchgate.net Future work could adapt this methodology to generate a broader range of substituted tetrahydrobenzo[b]oxepines.

Furthermore, the development of modular approaches, such as the palladium/norbornene cooperative catalysis, offers a direct path to functionalized tetrahydrobenzo[b]azepines from simple aryl iodides. nih.gov Adapting this strategy for the corresponding oxepines, potentially utilizing substrates like 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine, could provide a powerful tool for rapidly generating libraries of derivatives for further study. The key to success in this area will be the discovery of new catalysts and reaction conditions that are tolerant of a wide range of functional groups and provide high yields and selectivities. nih.gov

Synthetic StrategyKey FeaturesPotential Advantages
Palladium-Catalyzed [4+3] CycloadditionHigh regio-, diastereo-, and enantioselectivity. nih.govAtom-economical, stereocontrolled synthesis of the core structure.
Aza-Piancatelli Rearrangement/Michael AdditionAsymmetric synthesis, mild reaction conditions. bohrium.comresearchgate.netAccess to complex and bridged cyclic products with high enantiopurity.
Palladium/Norbornene Cooperative CatalysisModular synthesis from simple precursors. nih.govRapid generation of functionalized derivatives for structure-activity relationship studies.

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is largely untapped. The presence of the bromo-substituent on the aromatic ring, coupled with the oxepine core, offers multiple sites for chemical modification. Future research should aim to explore novel reactions that can selectively functionalize this molecule.

Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are expected to be highly effective for modifying the aromatic ring at the position of the bromine atom. These reactions would allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups, thereby creating a diverse library of new compounds. The successful application of such methods has been demonstrated in the synthesis of related heterocyclic systems. nih.gov

The oxepine ring itself presents opportunities for interesting chemical transformations. Ring-opening reactions, for example, could lead to the formation of novel acyclic structures with defined stereochemistry. Conversely, transannular reactions could be employed to create more complex, bridged bicyclic systems. The development of stereoselective reactions that can modify the saturated portion of the oxepine ring would also be of significant interest.

Furthermore, the exploration of photochemical reactions of tetrahydrobenzo[b]oxepines could unveil new reactivity patterns and lead to the synthesis of unique molecular architectures. The study of related dibenzo[b,f]oxepine derivatives has shown that these molecules can possess interesting photophysical properties and undergo photochemical transformations. mdpi.com

Advanced Computational Studies for Rational Design and Deeper Mechanistic Understanding

Computational chemistry is poised to play a crucial role in advancing the understanding of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can be employed to predict the three-dimensional structure and conformational preferences of the tetrahydrobenzo[b]oxepine ring system. nih.gov This information is critical for understanding the molecule's reactivity and its potential interactions with biological targets.

Computational studies can also be used to elucidate the mechanisms of known and novel reactions. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control selectivity and reactivity. This knowledge can then be used to rationally design more efficient catalysts and reaction conditions. For example, computational studies have been instrumental in understanding the role of a C7-bromo-substituted norbornene in promoting desired reactivity and selectivity in the synthesis of related tetrahydrobenzo[b]azepines. nih.gov

Moreover, in silico screening of virtual libraries of this compound derivatives can help to identify promising candidates for specific applications, such as in materials science or medicinal chemistry. By predicting properties such as electronic structure, lipophilicity, and binding affinity to specific proteins, computational methods can help to prioritize synthetic efforts and accelerate the discovery process.

Integration of High-Throughput Experimentation with Advanced Computational Screening

The combination of high-throughput experimentation (HTE) and advanced computational screening represents a powerful paradigm for accelerating the discovery of new reactions and materials based on the this compound scaffold. HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. nih.gov This can dramatically reduce the time and resources required to optimize a reaction or to discover new reactivity.

When coupled with computational screening, HTE becomes even more powerful. Computational models can be used to generate a focused library of virtual compounds or reaction conditions that are most likely to yield the desired outcome. These predictions can then be experimentally validated using HTE. The data generated from HTE can, in turn, be used to refine and improve the computational models, creating a closed-loop discovery cycle. nih.govchemrxiv.org

For example, a library of potential catalysts for a novel cross-coupling reaction of this compound could be computationally screened to identify the most promising candidates. These candidates could then be synthesized and tested in parallel using an HTE platform. The results of these experiments would provide valuable data for further refining the catalyst design. This integrated approach has the potential to revolutionize the way that new chemical transformations and functional materials are developed. organic-chemistry.org

Q & A

Q. How can ecological toxicity be assessed for this compound despite limited ecotoxicological data?

  • Methodological Answer : Use QSAR models (ECOSAR) to predict acute/chronic toxicity. Conduct microcosm studies with Daphnia magna or algae to measure LC₅₀/EC₅₀. Analyze biodegradability via OECD 301F tests .

Notes

  • Methodological Focus : Emphasized experimental design, data validation, and advanced analytical techniques.
  • Contradiction Management : Addressed conflicting bioactivity data through standardized protocols and orthogonal assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.